molecular formula C14H11ClN2O B2797281 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2177060-38-5

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2797281
CAS No.: 2177060-38-5
M. Wt: 258.71
InChI Key: QGEKHXYUNBNBKO-UHFFFAOYSA-N
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Description

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a chlorophenyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[3,4-b]pyridine family, which is known for diverse pharmacological effects including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8ClN3OC_{12}H_{8}ClN_{3}O. The structure features a pyrrole ring fused to a pyridine nucleus with a chlorobenzoyl substituent. This unique arrangement contributes to its biological interactions.

Anticancer Properties

Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain derivatives demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Summary of Anticancer Activities of Pyrrolo[3,4-b]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line Tested
6-(3-Chlorobenzoyl)-5H-pyrrolo[3,4-b]pyridineCDK20.36HeLa
Another derivativeCDK91.8HCT116
Yet another derivativeB-RafSpecificA375

Neuroprotective Effects

Pyrrolo[3,4-b]pyridines have also been investigated for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. For example, they have been shown to enhance the survival of neurons under oxidative stress conditions .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolo[3,4-b]pyridines have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Their ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

In a study assessing immune modulation, a related compound demonstrated the ability to rescue mouse splenocytes from apoptosis by inhibiting the PD-1/PD-L1 interaction at concentrations as low as 100 nM. This suggests potential applications in cancer immunotherapy .

Case Study 2: Antitumor Efficacy in Vivo

Another study evaluated the in vivo antitumor efficacy of a pyrrolo[3,4-b]pyridine derivative in mice bearing xenograft tumors. The results indicated significant tumor growth inhibition compared to control groups, supporting the compound's therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound binds to ATP-binding sites of kinases like CDK2 and CDK9.
  • Neurotransmitter Modulation : It affects neurotransmitter release and receptor activity.
  • Cytokine Regulation : It inhibits the production of inflammatory cytokines.

Properties

IUPAC Name

(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEKHXYUNBNBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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